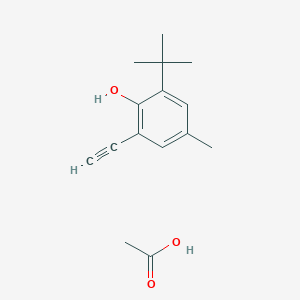![molecular formula C20H18NOP B14274592 N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide CAS No. 154675-28-2](/img/structure/B14274592.png)
N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide is an organic compound with a complex structure that includes a phosphinic amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide typically involves the reaction of 4-methylbenzaldehyde with diphenylphosphinic amide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of automated systems and advanced purification techniques ensures that the compound is produced efficiently and meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphinic acids, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide exerts its effects involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[(4-Methylphenyl)methylidene]-4-nitrobenzohydrazide: Similar in structure but contains a nitro group, which alters its reactivity and applications.
N-(Diphenylphosphinyl-α-(p-tosyl)benzyl amine:
Uniqueness
N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide is unique due to its combination of a phosphinic amide group and a 4-methylphenyl group. This unique structure provides it with distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
154675-28-2 |
|---|---|
Molecular Formula |
C20H18NOP |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
N-diphenylphosphoryl-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C20H18NOP/c1-17-12-14-18(15-13-17)16-21-23(22,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16H,1H3 |
InChI Key |
TWDWLWZNOGJZTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)
![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)
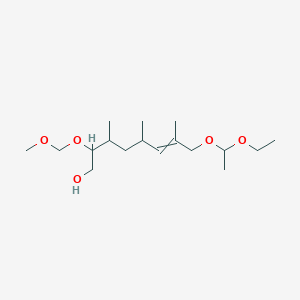
![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)
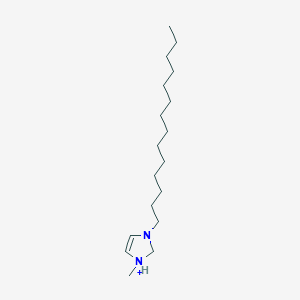
![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
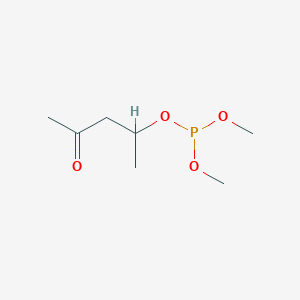
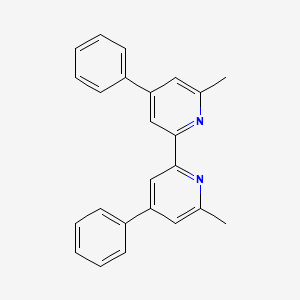
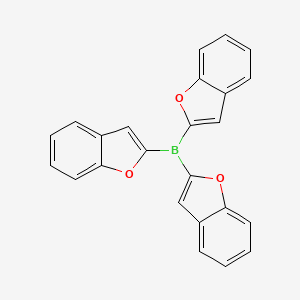
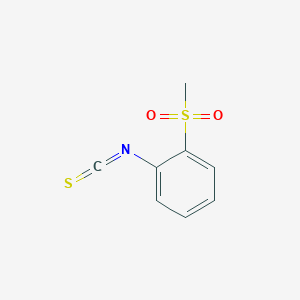
![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)
